
Acide clavulanique
Vue d'ensemble
Description
L’acide clavulanique est un composé β-lactamique qui fonctionne comme un inhibiteur de β-lactamase à mécanisme basé. Il est dérivé de la bactérie Streptomyces clavuligerus. Bien que l’this compound lui-même ne possède pas de propriétés antibiotiques significatives, il est très efficace lorsqu’il est associé à des antibiotiques du groupe des pénicillines pour surmonter la résistance aux antibiotiques chez les bactéries qui produisent des enzymes β-lactamases .
Applications De Recherche Scientifique
Clinical Applications
1.1 Antibiotic Combination Therapy
Clavulanic acid is commonly used in combination with amoxicillin, forming a well-known antibiotic formulation known as Augmentin. This combination is effective against a range of infections caused by bacteria that produce β-lactamases, enzymes that can deactivate many antibiotics. Key conditions treated include:
- Respiratory Tract Infections : Effective against pathogens such as Haemophilus influenzae and Moraxella catarrhalis.
- Urinary Tract Infections : Particularly those caused by Escherichia coli and Klebsiella species.
- Skin and Soft Tissue Infections : Effective against Staphylococcus aureus and other gram-negative bacteria .
The use of clavulanic acid in these combinations helps to prevent the emergence of resistant bacterial strains, making it a crucial component in modern antibiotic therapy.
1.2 Side Effects and Risks
While generally well-tolerated, clavulanic acid can cause adverse reactions, including gastrointestinal disturbances and allergic reactions. A notable case reported severe cholestatic hepatitis following high-dose amoxicillin/clavulanic acid therapy, highlighting the need for careful monitoring in susceptible populations .
Research Applications
2.1 Neurological Research
Recent studies have explored the potential neuroprotective effects of clavulanic acid, particularly its ability to upregulate the glutamate transporter 1 (GLT-1) in the central nervous system. This action may have implications for treating various neurological conditions:
- Epilepsy : Clavulanic acid has shown promise in preclinical models for reducing seizure activity.
- Addiction : It may modulate dopaminergic pathways, offering potential benefits in addiction treatment.
- Pain Management : Studies indicate efficacy in models of neuropathic and inflammatory pain.
- Cognitive Disorders : Potential applications in dementia and Parkinson's disease have been observed due to its neuroprotective properties .
Comparative Effectiveness
The following table summarizes the comparative effectiveness of clavulanic acid in various therapeutic contexts:
Application Area | Effectiveness | Notes |
---|---|---|
Respiratory Infections | High | Effective against resistant strains |
Urinary Tract Infections | High | Commonly used with amoxicillin |
Neurological Disorders | Emerging | Preclinical studies show promise |
Pain Management | Positive | Efficacy noted in neuropathic pain models |
Addiction Treatment | Potential | Modulates dopamine pathways |
Case Studies
Several case studies have documented the effects of clavulanic acid in both clinical settings and research applications:
- Case Study on Hepatitis : A 63-year-old male developed cholestatic hepatitis after treatment with amoxicillin/clavulanic acid, emphasizing the need for awareness regarding potential liver toxicity .
- Preclinical Models of Neurological Disorders : Research has demonstrated that clavulanic acid enhances GLT-1 expression, leading to improved outcomes in models of anxiety, depression, and cognitive function .
Mécanisme D'action
L’acide clavulanique agit comme un inhibiteur irréversible à mécanisme basé des enzymes β-lactamases. Il se lie au site actif de l’enzyme, où le cycle β-lactame est ouvert par un résidu de sérine, rendant l’enzyme inactive. Cette inhibition empêche la dégradation des antibiotiques β-lactamiques, rétablissant ainsi leur activité antimicrobienne contre les bactéries résistantes .
Analyse Biochimique
Biochemical Properties
Clavulanic acid interacts with β-lactamase enzymes, preventing them from inactivating certain β-lactam antibiotics . It binds to these enzymes in an irreversible manner, thereby enhancing the effectiveness of β-lactam antibiotics . The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .
Cellular Effects
Clavulanic acid has been shown to enhance dopamine release in PC12 and SH-SY5Y cells without affecting dopamine synthesis . It also has been associated with an increased incidence of cholestatic jaundice and acute hepatitis during therapy or shortly after .
Molecular Mechanism
The molecular mechanism of clavulanic acid involves its β-lactam structure that binds in an irreversible fashion to β-lactamases, preventing them from inactivating certain β-lactam antibiotics . This mechanism allows it to overcome antibiotic resistance in bacteria that secrete β-lactamase .
Temporal Effects in Laboratory Settings
Clavulanic acid is an unstable molecule in aqueous solution and its stability depends strongly on temperature and concentration . Despite its popular use for 40 years, few pharmacokinetic/pharmacodynamic (PK/PD) studies were undertaken to justify the doses and breakpoints currently in use for various infections .
Dosage Effects in Animal Models
In animal models, clavulanic acid formulations are intended for use in cattle, pigs, and sheep as intramuscular injectable suspensions . The single-dose toxicity was higher in a study on pre-weaning rats, with gastrointestinal signs and deaths occurring even at the lowest dose level tested (125 mg/kg bw) .
Metabolic Pathways
Clavulanic acid is produced by the bacterium Streptomyces clavuligerus, using glyceraldehyde-3-phosphate and L-arginine as starting materials . The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .
Transport and Distribution
After oral administration, clavulanic acid is well absorbed and distributed in body tissues . It is mainly excreted through urine, accounting for 42% in rats, 52% in dogs, and 75% in humans of the absorbed dose .
Subcellular Localization
While there is limited information available on the subcellular localization of clavulanic acid, studies indicate that it binds to Munc18-1 and Rab4 and alters the subcellular localization of both proteins to the plasma membrane in neuronal cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide clavulanique est principalement produit par fermentation en utilisant des souches de Streptomyces clavuligerus. Le processus de fermentation consiste à cultiver la bactérie dans un environnement contrôlé avec des nutriments et des conditions spécifiques afin d’optimiser le rendement en this compound . Le pH du bouillon de fermentation est strictement contrôlé dans une plage de 6,3 à 6,7 pour améliorer la production .
Méthodes de production industrielle
La production industrielle d’this compound implique une fermentation à grande échelle suivie de processus de purification. Le bouillon de fermentation est mélangé à du 2-éthylhexanoate de lithium pour isoler le clavulanate de lithium, qui peut ensuite être converti en d’autres sels ou esters . Cette méthode garantit un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide clavulanique subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule d’this compound.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions de l’this compound comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions de ces réactions varient en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir des réactions de l’this compound comprennent divers dérivés avec des groupes fonctionnels modifiés qui peuvent améliorer ses propriétés inhibitrices de la β-lactamase .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire clé dans la synthèse d’antibiotiques β-lactamiques.
Biologie : L’this compound est étudié pour son rôle dans l’inhibition des enzymes β-lactamases et son potentiel pour lutter contre la résistance aux antibiotiques.
Industrie : L’this compound est produit à l’échelle industrielle pour une utilisation dans des formulations pharmaceutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
L’acide clavulanique est similaire à d’autres inhibiteurs de β-lactamases tels que le sulbactam et le tazobactam. Ces composés inhibent également les enzymes β-lactamases et sont utilisés en association avec des antibiotiques β-lactamiques .
Unicité
Ce qui distingue l’this compound, c’est son activité inhibitrice de β-lactamase à large spectre et sa capacité à former des complexes stables avec les enzymes β-lactamases. Cela le rend très efficace pour surmonter la résistance aux antibiotiques dans une large gamme de souches bactériennes .
Conclusion
L’this compound est un composé crucial dans la lutte contre la résistance aux antibiotiques. Ses propriétés uniques et sa large gamme d’applications en chimie, biologie, médecine et industrie en font un outil précieux dans la science et les soins de santé modernes.
Activité Biologique
Clavulanic acid, a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus, plays a crucial role in enhancing the efficacy of certain antibiotics, particularly amoxicillin. This article explores its biological activity, mechanisms, and clinical implications, supported by research findings and case studies.
Overview of Clavulanic Acid
Clavulanic acid is characterized as an irreversible inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. While it exhibits minimal antibacterial activity on its own, it enhances the effectiveness of other antibiotics by inhibiting these resistance mechanisms, thereby allowing them to act against resistant bacterial strains.
- Inhibition of β-lactamases : Clavulanic acid binds to β-lactamase enzymes produced by bacteria, which would otherwise hydrolyze and deactivate β-lactam antibiotics. This action allows antibiotics like amoxicillin to remain effective against resistant strains.
- Binding to Penicillin-Binding Proteins (PBPs) : Clavulanic acid can bind to PBPs in both Gram-positive and Gram-negative bacteria. Notably, it selectively binds to PBP3 in Streptococcus pneumoniae, promoting autolysis and enhancing antibiotic activity .
Antimicrobial Efficacy
Clavulanic acid is primarily studied in combination with amoxicillin (co-amoxiclav). The synergistic effect is particularly significant against:
- Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria : Studies show that co-amoxiclav is effective against ESBL-producing strains of Escherichia coli and Klebsiella pneumoniae, which are common in urinary tract infections .
- Clinical Trials : Preliminary trials indicated that the combination is effective in treating infections caused by amoxicillin-resistant organisms, including lower respiratory tract infections .
Case Studies
- ESBL Production : A study involving 300 isolates of Klebsiella sp. and E. coli found that 44% and 55% respectively were ESBL producers. The presence of clavulanic acid significantly restored susceptibility to cephalosporins in these strains .
- In Vivo Studies : Research demonstrated that clavulanate enhanced the intracellular killing functions of human polymorphonuclear cells against both β-lactamase-producing and non-β-lactamase-producing bacterial strains .
Pharmacokinetics
Clavulanic acid is well absorbed when administered orally, with pharmacokinetic properties similar to those of amoxicillin. This similarity facilitates its use in combination therapies, ensuring adequate serum levels for effective antimicrobial action .
Research Findings
Recent studies have focused on optimizing the production of clavulanic acid through genetic engineering of Streptomyces clavuligerus. Advances include:
- Enhanced Production Strains : Genetic modifications have resulted in strains capable of producing significantly higher yields of clavulanic acid (up to 4.330 g/L) compared to wild-type strains .
- Regulatory Mechanisms : Understanding the regulatory pathways involved in clavulanic acid biosynthesis has opened avenues for improving production efficiency through metabolic engineering .
Propriétés
IUPAC Name |
(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVJAQRINQKSD-PBFISZAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt) | |
Record name | Clavulanic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022830 | |
Record name | Clavulanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clavulanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.37e+02 g/L | |
Record name | Clavulanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics, with efficacy in treating susceptible gram-positive and gram-negative infections. | |
Record name | Clavulanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58001-44-8 | |
Record name | Clavulanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58001-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clavulanic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clavulanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clavulanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clavulanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLAVULANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23521W1S24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clavulanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5-118, 117.5 - 118 °C | |
Record name | Clavulanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clavulanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.